molecular formula C10H24O2P2S5 B107602 ethoxy-[[ethoxy(ethyl)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-ethyl-sulfanylidene-λ5-phosphane CAS No. 18300-10-2

ethoxy-[[ethoxy(ethyl)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-ethyl-sulfanylidene-λ5-phosphane

Cat. No.: B107602
CAS No.: 18300-10-2
M. Wt: 398.6 g/mol
InChI Key: WYAIZMVWGQDHAX-UHFFFAOYSA-N
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Description

ethoxy-[[ethoxy(ethyl)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-ethyl-sulfanylidene-λ5-phosphane is a chemical compound with the molecular formula C10H24O2P2S5. It consists of 24 hydrogen atoms, 10 carbon atoms, 2 oxygen atoms, 2 phosphorus atoms, and 5 sulfur atoms . The compound is known for its unique structure, which includes multiple bonds and rotatable bonds, making it a versatile molecule in various chemical reactions .

Preparation Methods

The synthetic routes and reaction conditions for ethoxy-[[ethoxy(ethyl)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-ethyl-sulfanylidene-λ5-phosphane are not widely documented in public literature. it is typically synthesized through a series of controlled chemical reactions involving phosphorus, sulfur, and organic compounds. Industrial production methods would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

ethoxy-[[ethoxy(ethyl)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-ethyl-sulfanylidene-λ5-phosphane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions could yield thiols or phosphines .

Scientific Research Applications

ethoxy-[[ethoxy(ethyl)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-ethyl-sulfanylidene-λ5-phosphane has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of complex organic molecules. In biology, it may be used in studies involving enzyme inhibition or protein modification. In medicine, it could be explored for its potential therapeutic effects, particularly in targeting specific molecular pathways. Industrial applications include its use as an additive in lubricants or as a stabilizer in polymer production .

Mechanism of Action

The mechanism of action of ethoxy-[[ethoxy(ethyl)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-ethyl-sulfanylidene-λ5-phosphane involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved would depend on the specific application and context of its use .

Comparison with Similar Compounds

ethoxy-[[ethoxy(ethyl)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-ethyl-sulfanylidene-λ5-phosphane can be compared with other similar compounds, such as other organophosphorus compounds or sulfur-containing organic molecules. Its uniqueness lies in its specific combination of phosphorus and sulfur atoms, which gives it distinct chemical properties and reactivity. Similar compounds include phosphorothioates and thiophosphates, which also contain phosphorus and sulfur but differ in their molecular structures and reactivity .

Properties

CAS No.

18300-10-2

Molecular Formula

C10H24O2P2S5

Molecular Weight

398.6 g/mol

IUPAC Name

ethoxy-[[ethoxy(ethyl)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-ethyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H24O2P2S5/c1-5-11-13(15,7-3)18-9-17-10-19-14(16,8-4)12-6-2/h5-10H2,1-4H3

InChI Key

WYAIZMVWGQDHAX-UHFFFAOYSA-N

SMILES

CCOP(=S)(CC)SCSCSP(=S)(CC)OCC

Canonical SMILES

CCOP(=S)(CC)SCSCSP(=S)(CC)OCC

Origin of Product

United States

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